4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S3/c18-11-3-5-13(6-4-11)29(25,26)7-1-2-16(22)20-17-19-14(10-28-17)15-8-12(9-27-15)21(23)24/h3-6,8-10H,1-2,7H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLFDVNBQBKOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is . Its structure features a sulfonamide group, a thiazole ring, and a nitrothiophene moiety, which are known to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Antineoplastic Activity : The sulfonamide group is known for its role in inhibiting certain enzymes involved in cancer cell proliferation. The compound has shown promise in preclinical studies targeting cancer cells by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Effective inhibition of these enzymes can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the results from various assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of topoisomerase activity |
Antimicrobial Activity
The antimicrobial efficacy was evaluated using the disk diffusion method against common bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Bacillus subtilis | 20 | 16 |
Case Studies
Recent investigations into the compound's biological activities have highlighted its potential as a dual-action agent:
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal reported that treatment with this compound led to a significant reduction in tumor volume in xenograft models . The study noted that the compound's effectiveness was comparable to established chemotherapeutics.
- Antimicrobial Screening : Another study explored the antimicrobial properties against multi-drug resistant strains, revealing that the compound not only inhibited growth but also demonstrated bactericidal effects at higher concentrations .
Comparison with Similar Compounds
Thiazol-Thiophene Derivatives
Compound 9d ():
- Structure : 2-(N-(4-(4-Chlorophenyl)-1H-pyrrol-2-yl)sulfamoyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide.
- Key Differences : Replaces the butanamide chain with an acetamide group and introduces a pyrrol-sulfamoyl substituent.
- Impact : The shorter acetamide chain may reduce hydrophobicity, while the pyrrole ring could enhance π-π stacking. Melting point: 162–164°C, suggesting higher crystallinity than the target compound (data pending) .
N-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide ():
- Structure : Substitutes 5-bromothiophene for nitrothiophene and 4-fluorophenylsulfonyl for chlorophenylsulfonyl.
- Impact: Bromine’s steric bulk and moderate electron-withdrawing effects may alter binding compared to the nitro group. Molecular weight: 489.4 g/mol .
Benzamide and Sulfonamide Derivatives
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ():
- Structure : Features a benzamide core with diethylsulfamoyl and nitrophenyl-thiazol groups.
- Impact : The rigid benzamide may limit conformational flexibility compared to butanamide. The diethylsulfamoyl group could improve solubility but reduce membrane permeability. CAS: 313660-14-9 .
N-(Benzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)butanamide hydrochloride ():
- Structure: Incorporates a benzo[d]thiazole ring and a dimethylaminoethyl group.
Oxadiazole and Triazole Derivatives
4-((4-Chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide ():
- Structure : Replaces thiazol with 1,3,4-oxadiazole and adds a trimethoxyphenyl group.
- Impact : The oxadiazole’s electron-deficient nature may enhance hydrogen bonding. Trimethoxyphenyl provides steric bulk and electron-donating effects. Molecular weight: 495.9 g/mol .
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ():
- Structure : 1,2,4-Triazole core with sulfonylphenyl and difluorophenyl groups.
- Impact: Exists in thione tautomeric form, confirmed by IR (νC=S at 1247–1255 cm⁻¹). The triazole’s planar structure facilitates metal coordination, unlike the non-tautomeric thiazol in the target compound .
Spectral and Physical Properties Comparison
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide?
- Methodology : A two-step approach is typically employed:
Thiazole Ring Formation : React 4-nitrothiophene-2-carbaldehyde with thiourea in the presence of iodine to generate the 4-(4-nitrothiophen-2-yl)thiazol-2-amine intermediate.
Sulfonylation and Amide Coupling : Treat the intermediate with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide, followed by coupling with butanoyl chloride using DCC/DMAP as activating agents .
- Validation : Confirm purity via HPLC and structural integrity using H/C NMR (e.g., characteristic thiazole NH proton at δ 11.8–12.2 ppm and sulfonyl group signals) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Identify thiazole protons (δ 7.5–8.5 ppm), nitro group-associated aromatic protons (δ 8.1–8.3 ppm), and sulfonyl-linked carbons (δ 115–125 ppm in C NMR) .
- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 492.02) and isotopic patterns consistent with chlorine and sulfur content .
- IR Spectroscopy : Confirm sulfonamide (1320–1350 cm) and nitro (1520–1560 cm) functional groups .
Advanced Research Questions
Q. How can computational tools predict the electronic properties of this compound for target interaction studies?
- Methodology : Use wavefunction analysis software (e.g., Multiwfn ) to:
Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions for docking studies.
Map electron localization function (ELF) to assess aromaticity and conjugation in the thiazole-nitrothiophene system .
- Application : Compare ESP profiles with known Bcl-2 inhibitors (e.g., ABT-199) to hypothesize binding interactions .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Approach :
Purity Verification : Re-analyze compound purity via HPLC (≥98%) to rule out degradation products .
Orthogonal Assays : Test activity in both enzymatic (e.g., α-glucosidase inhibition) and cell-based (e.g., apoptosis in leukemia cells) systems to confirm target specificity .
Control Experiments : Include structurally similar analogs (e.g., 4-chlorophenylsulfonyl derivatives from ) to assess substituent effects .
Q. How does the nitro group on the thiophene ring influence stability under physiological conditions?
- Experimental Design :
pH-Dependent Stability : Incubate the compound in buffers (pH 2.0–7.4) at 37°C and monitor degradation via LC-MS.
Metabolite Identification : Use liver microsomes to detect nitro-reduction products (e.g., amine derivatives) .
- Mitigation : Introduce electron-withdrawing substituents (e.g., fluorine) on the thiophene ring to enhance stability .
Q. What structural modifications could improve selectivity for kinase vs. protease targets?
- SAR Recommendations :
Replace the nitro group with a cyano or trifluoromethyl moiety to alter electron density and steric bulk.
Modify the butanamide chain to a shorter (e.g., propanamide) or branched alkyl group to optimize binding pocket interactions.
- Validation : Test modified analogs against kinase panels (e.g., EGFR, VEGFR) and proteases (e.g., caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
